molecular formula C20H17N3O4 B2670663 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide CAS No. 690248-88-5

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide

Cat. No.: B2670663
CAS No.: 690248-88-5
M. Wt: 363.373
InChI Key: VJYWXFUEDKLLFM-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide is a useful research compound. Its molecular formula is C20H17N3O4 and its molecular weight is 363.373. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide involves multiple steps. Typically, it starts with the preparation of the benzene-isoquinoline structure, followed by the introduction of the butanamide side chain and the isoxazole ring. Common reagents include acylating agents and oxidizing/reducing agents, under controlled temperatures and pressures.

  • Industrial Production Methods: Industrially, the compound is synthesized through large-scale organic reactions involving intermediate isolation and purification steps. Techniques such as chromatography and recrystallization are employed to ensure high purity and yield.

Chemical Reactions Analysis

  • Types of Reactions: The compound undergoes various reactions, including:

    • Oxidation: Often forming quinone derivatives.

    • Reduction: Can lead to partially or fully hydrogenated products.

    • Substitution: Nucleophilic or electrophilic substitution at the aromatic rings.

  • Common Reagents and Conditions:

    • Oxidation: Potassium permanganate (KMnO4), chromic acid.

    • Reduction: Hydrogen gas (H2) with a palladium catalyst.

    • Substitution: Halogenation using N-bromosuccinimide (NBS).

  • Major Products: Major products include various substituted benzene derivatives, hydrogenated isoquinolines, and functionalized amides.

Scientific Research Applications

  • Chemistry: Acts as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential as an inhibitor of certain enzymes.

  • Medicine: Studies suggest it may have anti-inflammatory or anticancer properties.

  • Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action: The compound is believed to interact with biological targets by binding to specific enzymes or receptors, altering their activity. Its mechanism often involves the disruption of cellular processes such as DNA replication or protein synthesis, making it a candidate for drug development.

Comparison with Similar Compounds: Similar compounds include:

  • 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanoic acid.

  • 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-2-isoxazolyl)butanamide.

These compounds share structural similarities but differ in their functional groups, which can significantly impact their reactivity and applications. 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide stands out due to its unique combination of the benzene-isoquinoline system and the 3-isoxazole substitution, providing distinctive chemical properties and biological activities.

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-12-11-16(22-27-12)21-17(24)9-4-10-23-19(25)14-7-2-5-13-6-3-8-15(18(13)14)20(23)26/h2-3,5-8,11H,4,9-10H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYWXFUEDKLLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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